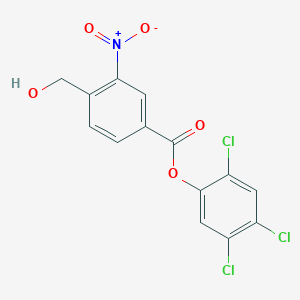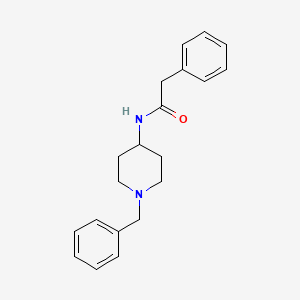
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide typically involves the reaction of 1-benzylpiperidin-4-one with phenylacetic acid or its derivatives. One common method involves the reduction of N-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride in a mixture of ethanol and tetrahydrofuran . The reaction conditions often include stirring at room temperature and subsequent purification steps such as crystallization from acetone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-benzylpiperidin-4-yl)-2-phenylacetic acid, while reduction may yield N-(1-benzylpiperidin-4-yl)-2-phenylethanol.
科学研究应用
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar and has been studied for its potential analgesic properties.
N-(1-benzylpiperidin-4-yl)-2-furamide: This compound is used in pharmaceutical research and has similar structural features.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
132862-06-7 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) |
InChI 键 |
DCWZTDBABTVENH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)

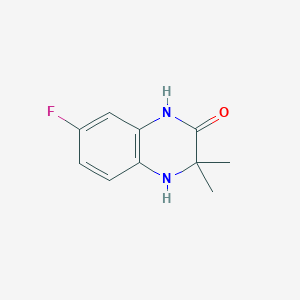
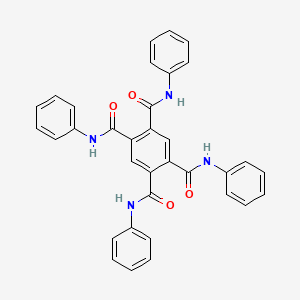
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
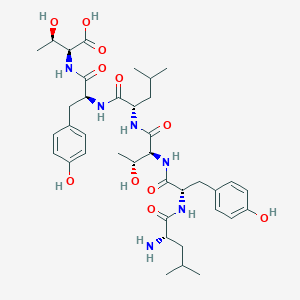
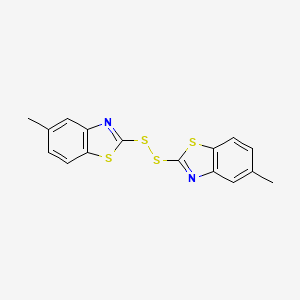
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)

![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
